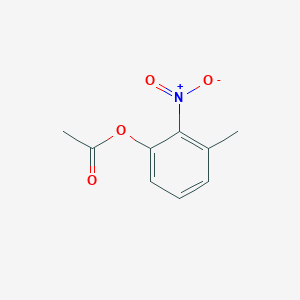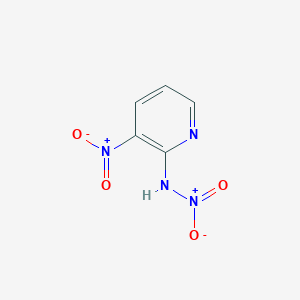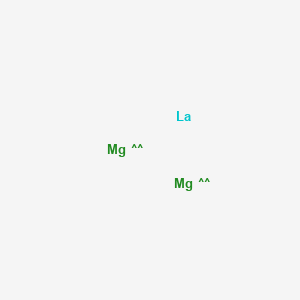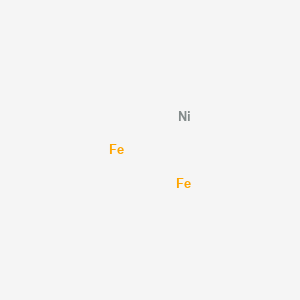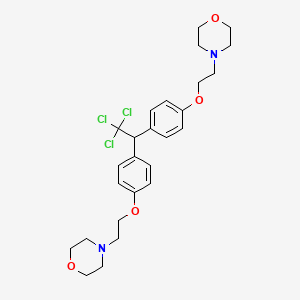![molecular formula C10H16BrNO2 B14729019 2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane CAS No. 10367-38-1](/img/structure/B14729019.png)
2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a bromine atom and a nitro group attached to a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane typically involves the bromination of 1,7,7-trimethylbicyclo[2.2.1]heptane followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The nitration step involves the use of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in suitable solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of 2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane.
Oxidation: Formation of various oxidized products depending on the extent of oxidation.
科学的研究の応用
2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
作用機序
The mechanism of action of 2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to its biological effects.
類似化合物との比較
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): A structurally similar compound with a ketone group instead of bromine and nitro groups.
2-Cyclopropylidene-1,7,7-trimethylbicyclo[2.2.1]heptane: Another bicyclic compound with different substituents.
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione: A compound with two carbonyl groups.
Uniqueness
2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[22
特性
CAS番号 |
10367-38-1 |
|---|---|
分子式 |
C10H16BrNO2 |
分子量 |
262.14 g/mol |
IUPAC名 |
2-bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16BrNO2/c1-8(2)7-4-5-9(8,3)10(11,6-7)12(13)14/h7H,4-6H2,1-3H3 |
InChIキー |
ZMECWAXSLNJELN-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)([N+](=O)[O-])Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
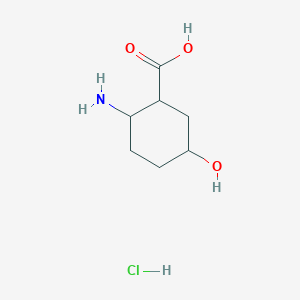
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)

![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
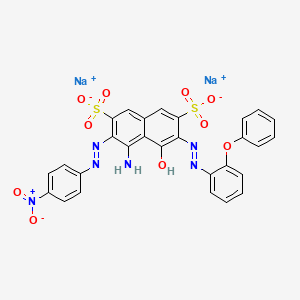
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
